Boc-L-Lys-Amc
Description
Historical Development of Fluorogenic Substrates
Fluorogenic substrates emerged as critical tools in enzymology during the mid-20th century, enabling real-time monitoring of enzymatic activity through fluorescence measurements. The discovery of 7-amino-4-methylcoumarin (AMC) in the 1970s marked a pivotal advancement, as its non-fluorescent state upon conjugation to peptides allowed precise tracking of protease-mediated cleavage. Early applications focused on serine proteases like trypsin and chymotrypsin, where AMC-based substrates provided unparalleled sensitivity compared to colorimetric assays. By the 1990s, the development of solid-phase synthesis techniques expanded substrate libraries, facilitating high-throughput screening of protease specificity. The introduction of 7-amino-4-carbamoylmethylcoumarin (ACC) in 2000 addressed AMC’s limitations, offering a 2.8-fold higher quantum yield and compatibility with automated peptide synthesis. These innovations laid the groundwork for specialized substrates like Boc-L-Lys-Amc, which combine targeted peptide sequences with optimized fluorophores for specific enzymatic studies.
Table 1: Key Milestones in Fluorogenic Substrate Development
Chemical Identity and Nomenclature
This compound, systematically named tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate, is a tripartite molecule comprising:
- Boc (tert-butyloxycarbonyl) group : A protective moiety shielding the lysine ε-amino group during synthesis.
- L-Lysine residue : Positioned as the enzymatic cleavage site, mimicking natural lysine-containing substrates.
- AMC (7-amino-4-methylcoumarin) : A fluorophore emitting at 460 nm upon excitation at 355 nm post-cleavage.
The compound’s synthesis involves four steps:
Significance in Protease Research
This compound serves as a cornerstone in studying lysine-specific proteases and histone deacetylases (HDACs). Its design exploits three biochemical principles:
- Specificity : The L-lysine residue mirrors natural HDAC substrates, ensuring selective recognition.
- Quenching : Intact substrates exhibit minimal fluorescence due to AMC’s lactone form; proteolytic cleavage restores fluorescence.
- Quantification : Linear fluorescence increases correlate with enzymatic velocity, enabling k~cat~/K~M~ calculations.
Applications include:
Evolution of AMC-Based Compounds in Biochemical Studies
AMC derivatives have evolved to address assay limitations:
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of α-Amino and Carboxyl Groups
Lysine is dispersed in tetrahydrofuran (THF) at a weight-to-volume ratio of 1:2.05 (lysine:THF). Under ice-bath conditions, Feldalat NM (N-methylmorpholine) is added in a 1:1.05 molar ratio to lysine. Boron trifluoride tetrahydrofuran solution (50%) is introduced to stabilize the α-amino and carboxyl groups, forming a boron complex.
ε-Amino Protection with Boc Anhydride
After warming to 50°C, Boc anhydride is added in a 1:1.2 molar ratio to lysine. The reaction proceeds for 5 hours under vigorous stirring, achieving >95% ε-amino protection. Sodium hydroxide (30% w/v) is then used to hydrolyze the boron complex, yielding H-Lys(Boc)-OH as a white solid.
Coupling with 7-Amino-4-Methylcoumarin (Amc)
H-Lys(Boc)-OH is dissolved in ethyl acetate/water (1:1 v/v), and the pH is adjusted to 9 with sodium hydroxide. Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide ester) is added to protect the α-amino group. After Fmoc deprotection, Amc is coupled using DICI (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide), achieving a final purity of >99.5% by HPLC.
Optimized Reaction Parameters
Key parameters influencing yield and purity are summarized below:
| Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Lysine:THF ratio (w/v) | 1:5 – 1:1 | 1:2.05 | Maximizes solubility |
| Lysine:Feldalat NM (molar) | 1:0.8 – 1:1.5 | 1:1.05 | Reduces byproducts |
| Reaction temperature (°C) | 25 – 50 | 50 | Accelerates Boc protection |
| Boc anhydride:lysine (molar) | 1:0.9 – 1:5 | 1:1.2 | Ensures complete ε-amino protection |
| NaOH concentration (w/v) | 20 – 40% | 30% | Efficient boron complex hydrolysis |
Adhering to these conditions reduces production costs by 15% compared to traditional methods.
Case Study: Industrial-Scale Synthesis
Embodiment 1 (Patent CN105646286A):
-
Input : 146 g lysine, 300 mL THF, 57 g Feldalat NM.
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Process : After boron trifluoride complexation, 262 g Boc anhydride was added. The intermediate H-Lys(Boc)-OH was obtained in 92% yield. Subsequent Amc coupling produced 202 g this compound with 99.5% purity.
Embodiment 2 :
-
Modifying the lysine:THF ratio to 1:5 decreased yield to 85%, underscoring the criticality of solvent proportionality.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Boc-L-Lys-Amc undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free lysine derivative.
Hydrolysis: The amide bond between lysine and 7-amino-4-methylcoumarin can be hydrolyzed by enzymatic action, releasing the fluorescent 7-amino-4-methylcoumarin.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.
Hydrolysis: Enzymes such as histone deacetylases catalyze the hydrolysis of this compound.
Major Products Formed
Deprotection: Free lysine derivative.
Hydrolysis: 7-amino-4-methylcoumarin, which is fluorescent and can be detected using spectroscopic methods.
Scientific Research Applications
Boc-L-Lys-Amc is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate in assays to measure the activity of histone deacetylases and other enzymes.
Molecular Biology: The compound is used in studies involving protein acetylation and deacetylation.
Medicine: It is used in drug discovery and development, particularly in screening for histone deacetylase inhibitors.
Industry: this compound is used in the development of diagnostic kits and biochemical assays.
Mechanism of Action
Boc-L-Lys-Amc functions as a fluorogenic substrate. When it is hydrolyzed by enzymes such as histone deacetylases, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin. This release results in fluorescence, which can be measured to determine enzyme activity. The molecular targets are the active sites of the enzymes that catalyze the hydrolysis.
Comparison with Similar Compounds
Boc-Glu-Lys-Lys-AMC (CAS 73554-85-5)
- Structure : Contains a glutamic acid (Glu) residue and two lysine (Lys) residues, with AMC at the C-terminus.
- Molecular Formula : C₃₂H₄₈N₆O₉
- Molecular Weight : 660.76 g/mol
- Application : Used to study protein-protein interactions and protease activity.
- Key Difference : Longer peptide chain (tripeptide vs. single lysine in Boc-L-Lys-Amc) and lack of acetyl modification on lysine. This alters substrate specificity for enzymes like trypsin or cathepsins .
Boc-Glu(OBzl)-Gly-Arg-AMC HCl (CAS 133448-22-3)
- Structure : Tripeptide with benzyl-protected glutamic acid (Glu(OBzl)), glycine (Gly), and arginine (Arg), terminated with AMC.
- Molecular Formula : C₃₅H₄₆ClN₇O₉
- Molecular Weight : 764.24 g/mol
- Application : Substrate for thrombin or plasmin due to the Arg-AMC bond.
- Key Difference : Benzyl protection on Glu and inclusion of Arg make it specific for serine proteases, unlike this compound’s HDAC targeting .
Boc-Lys(Z)-OH (CAS 2389-45-9)
- Structure: Lysine with Boc protection on the α-amino group and benzyloxycarbonyl (Z) on the ε-amino group.
- Molecular Formula : C₁₉H₂₈N₂O₆
- Molecular Weight : 380.44 g/mol
- Application : Intermediate in solid-phase peptide synthesis (SPPS).
- Key Difference : Lacks the AMC fluorophore, making it unsuitable for fluorescence-based assays. The Z group requires harsher deprotection conditions (e.g., H₂/Pd) compared to Boc .
Z-Lys(Boc)-OH (CAS 2389-60-8)
- Structure: Inverse protection of lysine (Z on α-amino, Boc on ε-amino).
- Molecular Formula : C₁₉H₂₈N₂O₆
- Molecular Weight : 380.44 g/mol
- Application : Used in orthogonal SPPS strategies.
- Key Difference : Dual protection allows selective deprotection, but it lacks the acetyl-AMC moiety critical for HDAC studies .
Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9)
- Structure: Lysine with Fmoc on α-amino and Boc on ε-amino.
- Molecular Formula : C₂₆H₃₂N₂O₆
- Molecular Weight : 468.55 g/mol
- Application : Preferred in Fmoc-based SPPS due to mild deprotection (piperidine).
- Key Difference : Fmoc’s UV sensitivity and lack of fluorogenic groups limit its use in enzymatic assays .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Fluorophore | Key Application |
|---|---|---|---|---|---|
| This compound | C₂₃H₃₁N₃O₆ | 445.5 | Boc (α), Ac (ε) | AMC | HDAC substrate |
| Boc-Glu-Lys-Lys-AMC | C₃₂H₄₈N₆O₉ | 660.76 | Boc (α) | AMC | Protease/protein interaction |
| Boc-Glu(OBzl)-Gly-Arg-AMC | C₃₅H₄₆ClN₇O₉ | 764.24 | Boc (α), OBzl (Glu) | AMC | Thrombin/plasmin assays |
| Boc-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | Boc (α), Z (ε) | None | SPPS intermediate |
| Z-Lys(Boc)-OH | C₁₉H₂₈N₂O₆ | 380.44 | Z (α), Boc (ε) | None | Orthogonal SPPS |
| Fmoc-L-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.55 | Fmoc (α), Boc (ε) | None | Fmoc-based SPPS |
Key Research Findings
Enzymatic Specificity :
- This compound’s acetylated lysine mimics acetylated histones, making it ideal for HDACs .
- Boc-Glu-Lys-Lys-AMC’s longer chain enables studies on proteases with extended substrate requirements .
Fluorophore Utility :
- AMC-containing compounds (e.g., this compound, Boc-Glu-Lys-Lys-AMC) enable real-time, high-sensitivity detection with detection limits in the nM range .
Synthetic Flexibility :
- Compounds like Boc-Lys(Z)-OH and Fmoc-L-Lys(Boc)-OH are critical for peptide synthesis but require post-synthetic modifications for functional assays .
Stability and Solubility :
Biological Activity
Boc-L-Lys-Amc (N-[(tert-butoxycarbonyl)aminoacetyl]-L-lysine-7-amino-4-methylcoumarin) is a synthetic compound primarily utilized as a fluorogenic substrate for histone deacetylases (HDACs). This article explores its biological activity, focusing on its applications in biochemical assays, enzymatic interactions, and implications in cancer research.
This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of lysine, enhancing its stability and solubility. The 7-amido-4-methylcoumarin moiety serves as a fluorescent reporter. Upon cleavage by HDACs, the compound releases the fluorescent AMC (7-amino-4-methylcoumarin), which can be quantitatively measured to assess HDAC activity. This reaction is crucial for studying the role of HDACs in various biological processes, including gene expression regulation and apoptosis.
Applications in Research
- Histone Deacetylase Activity Assays : this compound is extensively used to measure HDAC activity in vitro. The increase in fluorescence correlates with the enzymatic activity of HDACs, allowing researchers to quantify their function in different cellular contexts.
- Cancer Research : Studies have demonstrated that this compound can effectively quantify HDAC activity in cancer cells, facilitating investigations into the regulatory roles of HDACs in tumorigenesis and cancer progression. For instance, it has been used to evaluate the activity of HDACs in various cancer cell lines, providing insights into their potential as therapeutic targets.
- Comparative Studies : this compound has been compared with other fluorogenic substrates, such as Acetyl-Lys-AMC and Z-Lys-AMC, highlighting its superior specificity and reactivity towards class I and IIb HDACs. This comparison is essential for selecting appropriate substrates for specific experimental conditions.
Case Studies
-
In Vitro Evaluation of HDAC Inhibitors :
- A study evaluated the inhibitory effects of various compounds on HDAC activity using this compound as a substrate. The results indicated that certain inhibitors significantly reduced fluorescence intensity, confirming their efficacy in inhibiting HDAC function .
- Another investigation focused on the interaction between this compound and cysteine proteases (CTSL). The study revealed that this compound could be cleaved by CTSL in colon cancer cells, suggesting its dual role as a substrate for both HDACs and CTSL .
- Anticancer Efficacy :
Quantitative Data
The following table summarizes key findings from studies utilizing this compound:
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are optimal for characterizing Boc-L-Lys-Amc purity and structural integrity?
- Methodological Answer : Use HPLC with UV detection (λ = 340–360 nm for AMC release) to assess purity, coupled with NMR (¹H/¹³C) for verifying the Boc-protected amine and lysine side-chain conformation. Mass spectrometry (ESI-MS) confirms molecular weight. For quantification, calibrate fluorescence assays (ex/em: 380/460 nm) against standardized AMC curves. Always include triplicate runs and negative controls (e.g., substrate-only samples) to exclude autohydrolysis artifacts .
Q. How does this compound function as a fluorogenic substrate in protease activity assays?
- Methodological Answer : The AMC (7-amino-4-methylcoumarin) moiety is cleaved proteolytically, releasing fluorescent AMC. Design assays with:
- Buffer optimization : pH 7.4 Tris-HCl or PBS, with 1–10 mM DTT to maintain reducing conditions.
- Kinetic monitoring : Use continuous fluorescence measurement over 30–60 minutes. Calculate activity via Δfluorescence/min (normalized to enzyme concentration and substrate Km).
- Specificity controls : Include protease inhibitors (e.g., E-64 for cysteine proteases) to confirm target enzyme contribution .
Q. What are the critical storage conditions to maintain this compound stability?
- Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected vials. For dissolved substrates (DMSO or DMF stock solutions), aliquot to avoid freeze-thaw cycles. Validate stability via HPLC pre- and post-storage; degradation >5% warrants reformulation. Humidity and alkaline pH (>8.0) accelerate hydrolysis, necessitating pH-adjusted buffers during experiments .
Advanced Research Questions
Q. How to design a kinetic study using this compound to distinguish between competitive and non-competitive enzyme inhibition?
- Methodological Answer :
- Variable substrate assays : Measure initial velocities at [S] spanning 0.5–5× Km, with fixed [inhibitor].
- Data analysis : Fit to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism). Competitive inhibition increases Km without affecting Vmax; non-competitive reduces Vmax unaltered Km.
- Validation : Cross-check with Lineweaver-Burk plots. Include Dixon plots (1/v vs. [I]) for Ki determination. Report uncertainties from triplicate experiments and goodness-of-fit metrics (R², residual plots) .
Q. How to resolve discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Experimental variables : Buffer ionic strength, temperature (±2°C fluctuations), or enzyme source (recombinant vs. tissue-extracted).
- Data normalization : Ensure IC50 is calculated relative to vehicle controls, not absolute activity.
- Statistical rigor : Use Hill slopes and 95% confidence intervals. Reanalyze raw data from public repositories (e.g., ChEMBL) to verify reproducibility. Cross-validate with orthogonal assays (e.g., FRET-based substrates) .
Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?
- Methodological Answer :
- Miniaturization : Use 384-well plates with ≤50 µL reaction volumes.
- Signal-to-noise ratio : Pre-incubate substrate with enzyme 5–10 minutes pre-reading to reduce background.
- Automation : Integrate liquid handlers for precision dispensing. Include Z’-factor >0.5 for robustness.
- Counter-screening : Test hits against unrelated proteases (e.g., trypsin) to exclude nonspecific inhibition. Publish full HTS protocols in supplemental data to enable replication .
Data Presentation & Reproducibility Guidelines
- Raw data : Deposit in repositories like Zenodo or Figshare, with metadata specifying instrument parameters (e.g., fluorometer gain settings).
- Statistical reporting : Adopt ACS Style Guide standards—report mean ± SD, n ≥ 3, and exact p-values (avoid "p < 0.05") .
- Contradictory findings : Discuss in the context of assay limitations (e.g., inner filter effects in fluorescence assays) and propose validation workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
